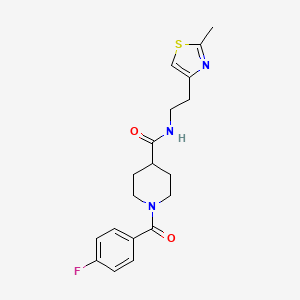
CID 20974829
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 20974829, also known as N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives and has shown promising results in various preclinical studies.
作用機序
CID 20974829 is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer and has been implicated in the development and progression of various diseases. CID 20974829 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways. This, in turn, leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
CID 20974829 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, CID 20974829 has been shown to inhibit the activity of CK2, leading to the inhibition of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a critical role in cell proliferation and survival. In inflammation research, CID 20974829 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. In neurodegenerative disorders, CID 20974829 has been shown to improve cognitive function and reduce neuroinflammation in animal models.
実験室実験の利点と制限
CID 20974829 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Another advantage is its ability to inhibit the growth of cancer cells and reduce inflammation in animal models, which makes it a potential therapeutic agent for various diseases. However, one of the limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
将来の方向性
CID 20974829 has several potential future directions, including further preclinical and clinical studies to evaluate its therapeutic potential in various diseases. In cancer research, CID 20974829 could be further evaluated as a potential therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. In inflammation research, CID 20974829 could be further evaluated as a potential therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders, CID 20974829 could be further evaluated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.
合成法
The synthesis of CID 20974829 involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. The synthesis begins with the reaction of 2-amino-3-chloropyridine with 4-hydroxy-3-fluoroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to a series of reactions, including esterification, amidation, and cyclization, to obtain the final product. The purity of CID 20974829 is typically achieved by using column chromatography or recrystallization.
科学的研究の応用
CID 20974829 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CID 20974829 has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size in animal models. In inflammation research, CID 20974829 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorders, CID 20974829 has been shown to improve cognitive function and reduce neuroinflammation in animal models.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-13-22-17(12-26-13)6-9-21-18(24)14-7-10-23(11-8-14)19(25)15-2-4-16(20)5-3-15/h2-5,12,14H,6-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFJZQUYQGRNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)

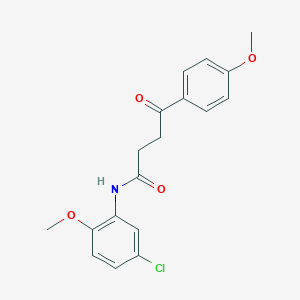
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
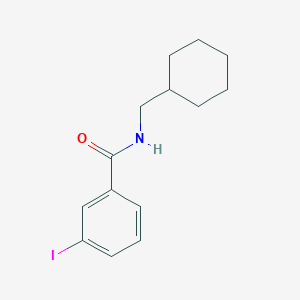
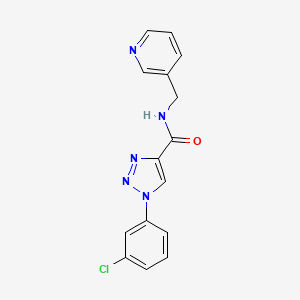
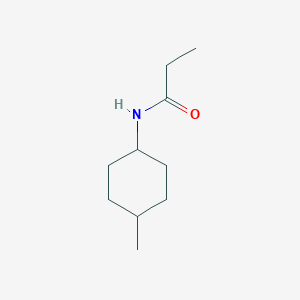
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)

![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)